5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid
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Overview
Description
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives This compound is characterized by a furan ring substituted with a 2-methyl-3-nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Furan Ring Formation: The nitrated product is then subjected to a cyclization reaction to form the furan ring. This can be done using various methods, including the Paal-Knorr synthesis.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carboxylic acid group contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated derivative with similar structural features.
Methyl 5-(3-aminophenyl)furan-2-carboxylate: An amino derivative with different biological activity.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: A hydroxyl derivative with distinct chemical properties.
Uniqueness
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of the 2-methyl-3-nitrophenyl group, which imparts specific chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
874592-21-9 |
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Molecular Formula |
C12H9NO5 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
5-(2-methyl-3-nitrophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-7-8(3-2-4-9(7)13(16)17)10-5-6-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
XFSUBJCFHQQVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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